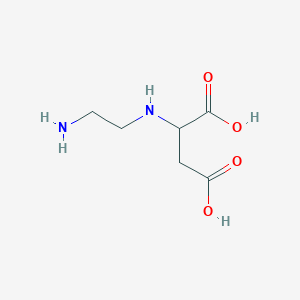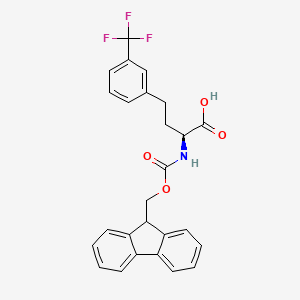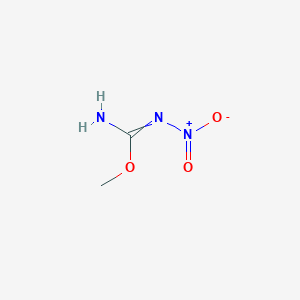
Fmoc-glu(otbu)-thr(psi-ME,mepro)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-glu(otbu)-thr(psi-ME,mepro)-OH: is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of glutamic acid and threonine, modified with various protecting groups to facilitate its incorporation into peptide chains. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butyl (otbu) ester, and a pseudo-methyl (psi-ME) group, which collectively enhance its stability and reactivity during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-glu(otbu)-thr(psi-ME,mepro)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc/tBu strategy is commonly employed, where the Fmoc group serves as a temporary protecting group for the amino terminus, and the tert-butyl group protects the side chains . The synthesis begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each addition involves deprotection of the Fmoc group, coupling of the next amino acid, and washing steps to remove excess reagents .
Industrial Production Methods
In industrial settings, the production of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of greener solvents and optimized reaction conditions has been explored to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Fmoc-glu(otbu)-thr(psi-ME,mepro)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage Reactions: Removal of the peptide from the resin and deprotection of side chains using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF or N-methyl-2-pyrrolidone (NMP).
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed
The primary product formed from these reactions is the desired peptide sequence, with this compound incorporated at specific positions. Side products may include truncated peptides or peptides with incomplete deprotection.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-glu(otbu)-thr(psi-ME,mepro)-OH is used in the synthesis of complex peptides and proteins. Its stability and reactivity make it a valuable building block for creating peptides with specific sequences and functionalities .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. These peptides can serve as probes or inhibitors in various assays .
Medicine
In medicine, peptides containing this compound are explored for therapeutic applications, including the development of peptide-based drugs for treating diseases such as cancer, diabetes, and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics .
Mechanism of Action
The mechanism of action of Fmoc-glu(otbu)-thr(psi-ME,mepro)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus during chain elongation, preventing unwanted side reactions. The tert-butyl group protects the side chains of glutamic acid and threonine, ensuring selective reactions at the desired sites. The pseudo-methyl group enhances the stability of the threonine residue, reducing the likelihood of side reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-glu(otbu)-ser(psi-ME,mepro)-OH: Similar structure but with serine instead of threonine.
Fmoc-glu(otbu)-thr(psi-ME,mepro)-OMe: Similar structure but with a methyl ester instead of a hydroxyl group.
Uniqueness
Fmoc-glu(otbu)-thr(psi-ME,mepro)-OH is unique due to the presence of the pseudo-methyl group on the threonine residue, which provides enhanced stability and reactivity compared to similar compounds. This makes it particularly useful in the synthesis of peptides that require high precision and stability .
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-23(2)25(19(13-31-23)21(27)28)20(26)11-24-22(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBXHZJERGBCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tetralithium;4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-[2-(3-oxobutanoylsulfanyl)ethylimino]propyl]butanimidate](/img/structure/B8179974.png)



